4-Iodo-2-methyl-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFPWAALRHXSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539779 | |

| Record name | 4-Iodo-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52415-00-6 | |

| Record name | 4-Iodo-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Iodo-2-methyl-1-nitrobenzene

Abstract: This technical guide provides an in-depth analysis of 4-Iodo-2-methyl-1-nitrobenzene (CAS No. 52415-00-6), a key intermediate in advanced organic synthesis. We will explore its core physicochemical properties, spectroscopic characteristics, and synthesis. The primary focus is on its strategic application in modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions and transformations of its nitro functionality. This document is intended for researchers, chemists, and drug development professionals who leverage versatile building blocks to construct complex molecular architectures.

Introduction

This compound, also known as 5-iodo-2-nitrotoluene, is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups: a highly reactive carbon-iodine (C-I) bond ideal for cross-coupling, a versatile nitro group amenable to reduction, and a methyl group that influences the electronic properties of the aromatic ring. This unique combination allows for sequential, site-selective modifications, making it a powerful scaffold for synthesizing complex, unsymmetrically substituted aromatic systems.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Reference |

| CAS Number | 52415-00-6 | [1][2][3] |

| Molecular Formula | C₇H₆INO₂ | [1][2][3] |

| Molecular Weight | 263.03 g/mol | [1][2][3] |

| Appearance | Solid | |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| Boiling Point | 296.7 ± 28.0 °C at 760 mmHg | [3] |

| Flash Point | 133.2 ± 24.0 °C | [3] |

| Storage | Room temperature, in a dark, dry, sealed container | [1] |

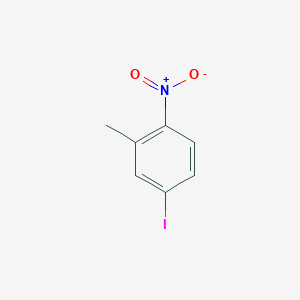

Molecular Structure

The structure of this compound features a benzene ring substituted with iodo, methyl, and nitro groups at positions 4, 2, and 1, respectively. The interplay of the electron-donating methyl group and the electron-withdrawing nitro group creates a distinct electronic environment that governs the molecule's reactivity.[4][5]

Caption: Molecular structure of this compound.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to the manufacturer, the expected profile is as follows:

-

¹H NMR: The spectrum would exhibit distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants. A singlet corresponding to the three protons of the methyl group would appear in the upfield region (around 2.5 ppm).

-

¹³C NMR: The spectrum would show seven unique carbon signals: six for the aromatic ring and one for the methyl group. The carbon atom attached to the nitro group would be significantly deshielded and appear downfield.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and C-H stretching bands for the aromatic and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M+) peak at an m/z value corresponding to its molecular weight (263.03).[2] The isotopic pattern of iodine would also be observable.

Synthesis and Purification

A common and reliable method for synthesizing aryl iodides is the Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.[6] This approach is highly effective for introducing an iodo group onto an aromatic ring.

Experimental Protocol: Synthesis via Diazotization

This protocol describes the synthesis of this compound from its corresponding aniline precursor, 2-methyl-4-nitroaniline. The core principle involves converting the primary amine into a diazonium salt, which is then displaced by iodide.[7][8]

Step 1: Diazonium Salt Formation

-

In a 250 mL beaker, suspend 2-methyl-4-nitroaniline in a solution of concentrated sulfuric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.[8][9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be controlled to keep the temperature below 10 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Step 2: Iodide Displacement

-

In a separate beaker, dissolve potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium group is replaced by iodide, and a dark precipitate of the desired product will form.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30-60 minutes to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with cold water to remove inorganic salts and then with a small amount of cold ethanol to remove colored impurities.[9]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

-

C-I Bond: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[10] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

-

Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the ring to electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution.[4][11] More importantly, it is readily reduced to a primary amine, which is a cornerstone transformation for introducing nitrogen-containing functionalities, common in pharmaceuticals.[12]

-

Methyl Group: This electron-donating group has a modest activating and ortho-, para-directing effect on the ring for electrophilic substitution, though this reactivity is largely attenuated by the powerful deactivating effect of the nitro group.[4]

Application in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern organic synthesis.[10][13] this compound is an excellent substrate due to the high reactivity of the C-I bond.

Experimental Protocol: Suzuki-Miyaura Coupling This generalized protocol describes the coupling of this compound with a generic arylboronic acid.

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equiv.).[10][14]

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. The removal of oxygen is crucial as it can oxidize the catalyst and hinder the reaction.

-

Add degassed solvents (e.g., a mixture of toluene and water or dioxane and water) via syringe.[10]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting biaryl product using flash column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Transformation of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, providing access to anilines that are precursors to a vast array of pharmaceuticals and functional materials.

Experimental Protocol: Reduction to 4-Iodo-2-methylaniline A common method for this reduction uses tin(II) chloride in an acidic medium.

-

Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the solution is basic (pH > 8).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

-

Purify the product, 4-Iodo-2-methylaniline, by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[2]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |

| Skin Irritation | H315 | Causes skin irritation[2] |

| Eye Irritation | H319 | Causes serious eye irritation[2] |

| Respiratory Irritation | H335 | May cause respiratory irritation[2] |

Handling and PPE:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.[15]

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Ensure the storage area is well-ventilated.

Conclusion

This compound is a high-value synthetic intermediate due to the well-differentiated reactivity of its functional groups. Its C-I bond provides a reliable handle for sophisticated carbon-carbon bond formation via cross-coupling chemistry, while the nitro group serves as a masked amine, crucial for introducing nitrogen-based functionality. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to strategically employ this building block in the efficient synthesis of complex target molecules for pharmaceutical and material science applications.

References

-

This compound | CAS#:52415-00-6 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound | C7H6INO2 | CID 13406452 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023, March 29). Retrieved January 11, 2026, from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. (2015, January 20). Retrieved January 11, 2026, from [Link]

-

Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing. (2020, December 10). Retrieved January 11, 2026, from [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Reactivity of Methyl and Nitro Benzene | PDF - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

-

electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. (n.d.). Retrieved January 11, 2026, from [Link]

-

1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. - Reddit. (2021, February 11). Retrieved January 11, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H6INO2 | CID 13406452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:52415-00-6 | Chemsrc [chemsrc.com]

- 4. scribd.com [scribd.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. reddit.com [reddit.com]

- 7. 1-Iodo-4-nitrobenzene | 30306-69-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Iodo-2-methyl-1-nitrobenzene: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methyl-1-nitrobenzene is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an iodinated and nitrated toluene scaffold, provides a versatile platform for the construction of more complex molecular architectures. The presence of three distinct functional groups—iodo, methyl, and nitro—on the benzene ring allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] This guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, synthesis, and characterization of this compound, as well as a discussion of its applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 52415-00-6 | [2] |

| Molecular Formula | C₇H₆INO₂ | [3] |

| Molecular Weight | 263.03 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥97% | [3] |

| Storage | 4°C, protect from light | [3] |

Molecular Structure and IUPAC Nomenclature

The structure of this compound consists of a benzene ring substituted with an iodine atom, a methyl group, and a nitro group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

The nomenclature is determined by the following rules:

-

The parent name is "benzene".

-

The principal functional group, in this case, does not alter the parent name to a significant extent, so we proceed with naming the substituents.

-

The substituents are a nitro group (-NO₂), a methyl group (-CH₃), and an iodo group (-I).

-

The positions of the substituents are numbered to give the lowest possible locants. Numbering starts from the carbon bearing the nitro group as position 1, proceeding towards the methyl group to give it position 2. This places the iodo group at position 4.

-

The substituents are listed in alphabetical order (iodo, methyl, nitro).

Therefore, the systematic IUPAC name is this compound.[2] An alternative synonym is 5-iodo-2-nitrotoluene.[3]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction, a versatile method for the transformation of aromatic amines into a variety of functional groups.[4][5] The synthesis starts from the readily available precursor, 3-methyl-4-nitroaniline. The overall reaction involves two main steps: diazotization of the primary amine, followed by iodination.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from the synthesis of 4-iodonitrobenzene)

This protocol is adapted from a standard procedure for the synthesis of 4-iodonitrobenzene from 4-nitroaniline and should be optimized for the specific starting material, 3-methyl-4-nitroaniline.[6][7]

Materials:

-

3-Methyl-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Distilled Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization

-

In a flask, carefully dissolve 3-methyl-4-nitroaniline in a mixture of concentrated sulfuric acid and water, with cooling.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, while maintaining the temperature below 5 °C. The slow addition and temperature control are crucial to prevent the decomposition of the unstable diazonium salt and minimize side reactions.[6]

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with constant stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen ceases.

Step 3: Isolation and Purification

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

To remove any unreacted iodine, wash the crude product with a 10% sodium thiosulfate solution until the color of the filtrate is no longer brown.

-

Wash again with cold water.

-

Purify the crude this compound by recrystallization from ethanol to obtain the final product.

Causality Behind Experimental Choices

-

Low Temperature for Diazotization: Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts such as phenols. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the desired product.[6]

-

Use of a Strong Acid: A strong acid like sulfuric acid is necessary to protonate the nitrous acid, which is generated in situ from sodium nitrite, to form the highly reactive nitrosonium ion (NO⁺), the electrophile that reacts with the primary amine.

-

Potassium Iodide as the Iodide Source: Potassium iodide is a readily available and effective source of the iodide nucleophile (I⁻) required for the Sandmeyer reaction.

Characterization

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods. While publicly available spectra are limited, the expected data based on the molecular structure and data for analogous compounds are presented below. Experimental spectra are noted to be available from suppliers such as ChemicalBook.[8]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0 | d | H-3 |

| ~ 7.8 | dd | H-5 |

| ~ 7.5 | d | H-6 |

| ~ 2.6 | s | -CH₃ |

Rationale: The nitro group is strongly electron-withdrawing, causing a significant downfield shift for the adjacent protons. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. The methyl group protons will appear as a singlet in the upfield region. The coupling pattern arises from ortho and meta spin-spin coupling between the aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-1 (C-NO₂) |

| ~ 140 | C-2 (C-CH₃) |

| ~ 138 | C-5 |

| ~ 130 | C-3 |

| ~ 125 | C-6 |

| ~ 95 | C-4 (C-I) |

| ~ 20 | -CH₃ |

Rationale: The carbon attached to the nitro group (C-1) will be the most deshielded. The carbon bearing the iodine atom (C-4) will be significantly shielded due to the heavy atom effect of iodine. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of all three substituents.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2950-2850 | Aliphatic C-H stretch (-CH₃) |

| ~ 1520 & 1340 | Asymmetric and symmetric N-O stretch of the nitro group |

| ~ 850-800 | C-I stretch |

Rationale: The IR spectrum will be dominated by the strong, characteristic absorption bands of the nitro group. The positions of the other bands are typical for substituted aromatic compounds.[9]

MS (Mass Spectrometry)

| m/z | Assignment |

| 263 | [M]⁺ (Molecular ion) |

| 246 | [M - OH]⁺ |

| 217 | [M - NO₂]⁺ |

| 127 | [I]⁺ |

| 90 | [C₇H₆]⁺ |

Rationale: The mass spectrum will show the molecular ion peak at m/z 263. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and rearrangement followed by loss of NO.[10]

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.[1] The iodo-substituent is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. Its synthesis via the Sandmeyer reaction is a classic and reliable method, and its structure allows for a multitude of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of the principles outlined herein is essential for the safe and effective utilization of this important building block in the pursuit of new scientific discoveries and the development of novel therapeutics.

References

-

Mao, Y., et al. (2021). Synthesis of a variety of hydroxycoumarin and pyranocoumarin derivatives and evaluation of their anti-proliferative activity. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

O'Connor, M. J., et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. PubMed Central. [Link]

-

Reddit user discussion on Sandmeyer-type iodination. (2022). Reddit. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Scribd. (n.d.). Preparation of 4-Iodonitrobenzene. Scribd. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Human Metabolome Database. [Link]

-

ResearchGate. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. ResearchGate. [Link]

-

Bakal, E. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central. [Link]

-

ResearchGate. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate. [Link]

-

PrepChem. (n.d.). Preparation of 1-iodo-4-nitrobenzene. PrepChem. [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST WebBook. [Link]

-

NIST. (n.d.). Benzene, 1-iodo-2-nitro-. NIST WebBook. [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

-

Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

-

ResearchGate. (2025). Iodine in Organic Synthesis. ResearchGate. [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

Prezi. (2025). Preparation of p-Iodo Nitrobenzene. Prezi. [Link]

-

Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. Reddit. [Link]

-

Semantic Scholar. (2022). Synthesis of Fully Substituted 5-(o-Hydroxybenzoyl)imidazoles via Iodine-Promoted Domino Reaction of Aurones with Amidines. Semantic Scholar. [Link]

-

VIVO. (n.d.). Journal of Organic Chemistry. VIVO. [Link]

-

MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

Sources

- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H6INO2 | CID 13406452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound(52415-00-6) 1H NMR [m.chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of 4-Iodo-2-methyl-1-nitrobenzene via Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Nitroaromatics

4-Iodo-2-methyl-1-nitrobenzene is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—the iodo, methyl, and nitro groups—on the benzene ring provides a versatile scaffold for further chemical transformations. The iodo group, in particular, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry and materials science.

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from 3-methyl-4-nitroaniline. The core of this transformation is the Sandmeyer reaction, a robust and widely utilized method for the conversion of primary aromatic amines into aryl halides.[1] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and address the critical safety considerations inherent in the handling of the diazonium salt intermediates.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for the successful execution and interpretation of the synthesis.

| Property | 3-Methyl-4-nitroaniline (Starting Material) | This compound (Product) |

| CAS Number | 611-05-2[2][3] | 52415-00-6[4] |

| Molecular Formula | C₇H₈N₂O₂[3] | C₇H₆INO₂[4][5] |

| Molecular Weight | 152.15 g/mol [3][6] | 263.03 g/mol [4][5] |

| Appearance | Brown or off-white crystalline solid[2][3] | Not specified, likely a solid |

| Melting Point | 131-137 °C[6] | Not specified |

| Solubility | Soluble in tetrahydrofuran and methanol[6] | Not specified |

| Key Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[7] | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5] |

Reaction Mechanism: A Stepwise Elucidation

The synthesis of this compound from 3-methyl-4-nitroaniline proceeds via a two-step sequence: the diazotization of the primary aromatic amine followed by a Sandmeyer-type iodination. A key feature of the iodination step is that it does not require a copper(I) catalyst, which is typically necessary for the introduction of other halogens like chlorine and bromine.[8][9]

Step 1: Diazotization

The first step is the conversion of the primary aromatic amine, 3-methyl-4-nitroaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C).[8][10] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[8]

The mechanism of diazotization involves the following key transformations:

-

Formation of the nitrosyl cation (NO⁺) from nitrous acid in the acidic medium.

-

Electrophilic attack of the nitrosyl cation on the lone pair of the amino group of 3-methyl-4-nitroaniline.

-

A series of proton transfers and the elimination of a water molecule to form the stable diazonium ion.[11]

Caption: Formation of the diazonium salt from 3-methyl-4-nitroaniline.

Step 2: Sandmeyer-Type Iodination

The resulting 3-methyl-4-nitrophenyldiazonium sulfate is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by the iodide ion (I⁻) to yield the final product, this compound, with the evolution of nitrogen gas.[8] The reaction proceeds through a radical mechanism initiated by the transfer of an electron from the iodide ion to the diazonium ion.[12]

Caption: Iodination of the diazonium salt to form the final product.

Experimental Protocol

This protocol is a generalized procedure adapted from standard Sandmeyer reactions for nitroanilines.[8][13] Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

-

3-Methyl-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Ice-salt bath

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Step-by-Step Procedure

Part 1: Diazotization

-

In the three-necked round-bottom flask, carefully add a solution of 3-methyl-4-nitroaniline (1.0 eq) in a suitable amount of water.

-

With vigorous stirring, slowly add concentrated sulfuric acid (approximately 3.0 eq). An exothermic reaction will occur, so the addition should be done cautiously.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath. A fine suspension of the amine salt may form.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension via the dropping funnel. It is critical to maintain the reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper (a positive test turns the paper blue-black).

Part 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water and cool it in an ice bath.

-

Slowly add the cold potassium iodide solution to the freshly prepared diazonium salt solution. The addition should be done dropwise with continuous stirring.

-

Once the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 1-2 hours. The evolution of nitrogen gas should be observed. The reaction is complete when the gas evolution ceases.

Part 3: Work-up and Purification

-

To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Sources

- 1. 52415-00-6|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Methyl-4-nitroaniline | 611-05-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H6INO2 | CID 13406452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-4-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. This compound | CAS#:52415-00-6 | Chemsrc [chemsrc.com]

- 13. prepchem.com [prepchem.com]

A Comprehensive Spectroscopic Guide to 4-Iodo-2-methyl-1-nitrobenzene

Introduction

4-Iodo-2-methyl-1-nitrobenzene is an important aromatic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its precise structure, purity, and chemical environment are critical for ensuring the success of subsequent reactions and the quality of the final product. Spectroscopic analysis provides an indispensable toolkit for the unambiguous structural elucidation and characterization of this molecule.

This technical guide offers an in-depth exploration of the key spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The content is designed for researchers, scientists, and professionals in drug development, providing not only the expected data but also the underlying principles and experimental considerations from an application-focused perspective.

Molecular Structure and Overview

The structure of this compound consists of a benzene ring substituted with three different functional groups: a nitro group (-NO₂), a methyl group (-CH₃), and an iodine atom (-I). The relative positions of these groups (1,2,4-substitution) create a unique electronic environment that dictates the molecule's spectroscopic signature.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Each functional group has a characteristic set of vibrational frequencies, making IR spectroscopy a powerful tool for identifying the functional groups present in a molecule. The region above 1500 cm⁻¹ is typically used for diagnosing specific functional groups, while the region below 1500 cm⁻¹ (the "fingerprint region") is unique to the molecule as a whole.[1]

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of a solid sample like this compound can be obtained efficiently using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

-

Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality signal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Caption: General workflow for ATR-FTIR analysis.

Data Interpretation and Analysis

The IR spectrum of this compound is dominated by the strong absorptions of the nitro group. Other key structural features are also clearly identifiable.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |

| 3100–3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| 2980–2850 | Aliphatic C-H Stretch | Medium to Weak | Arises from the methyl (-CH₃) group. |

| 1550–1475 | N-O Asymmetric Stretch | Strong | A key diagnostic peak for aromatic nitro compounds. This is one of the most intense bands in the spectrum.[2][3] |

| 1360–1290 | N-O Symmetric Stretch | Strong | The second key diagnostic peak for the nitro group, also very intense.[2][3] |

| 1600–1450 | Aromatic C=C Ring Stretch | Medium | Multiple bands are expected in this region, confirming the presence of the benzene ring. |

| ~850 | C-N Stretch | Medium | The stretch for the bond connecting the nitro group to the aromatic ring. |

| 890-835 | C-H Out-of-plane Bend | Medium | The substitution pattern on the benzene ring can sometimes be inferred from these bands. However, the strong presence of a nitro group can complicate these assignments.[3] |

| < 600 | C-I Stretch | Medium to Strong | The carbon-iodine bond vibration appears at a very low frequency due to the heavy mass of the iodine atom. This is often at the lower limit of standard mid-IR spectrometers. |

The presence of two very strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ is the most definitive evidence for the nitro group.[2][3] The combination of these peaks with the aromatic and aliphatic C-H stretches provides a clear fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

3.1.1 Theoretical Principles

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule.

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups (like -NO₂ and -I) "deshield" nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -CH₃) "shield" them, moving them upfield (to lower ppm values).[4]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Spin-Spin Splitting (Multiplicity): The signal for a proton is split into multiple peaks by its non-equivalent neighboring protons. The pattern of splitting (e.g., doublet, triplet) reveals the number of adjacent protons.

3.1.2 Experimental Protocol: Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity, which is critical for high resolution.

-

Data Acquisition: A standard ¹H NMR pulse sequence is executed. Data is collected and Fourier transformed to generate the spectrum.

Caption: General workflow for NMR analysis.

3.1.3 Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the three aromatic protons and the three methyl protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton(s) | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 1H | ~8.1 | d | J ≈ 2 Hz | This proton is ortho to the very strong electron-withdrawing nitro group and meta to the iodine, making it the most deshielded aromatic proton. It is split by H-5 (meta coupling). |

| H-5 | 1H | ~7.8 | dd | J ≈ 8 Hz, 2 Hz | This proton is ortho to the iodine and meta to both the nitro and methyl groups. It is split by H-6 (ortho coupling) and H-3 (meta coupling). |

| H-6 | 1H | ~7.3 | d | J ≈ 8 Hz | This proton is ortho to the electron-donating methyl group, making it the most shielded aromatic proton. It is split by H-5 (ortho coupling). |

| -CH₃ | 3H | ~2.6 | s | N/A | The methyl protons are adjacent to a quaternary carbon and therefore appear as a singlet. The signal is slightly downfield from a typical toluene methyl due to the ortho nitro group. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

3.2.1 Theoretical Principles

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. Electron-withdrawing groups deshield carbon atoms, shifting their signals to higher ppm values.[5] Aromatic carbons typically resonate between 110-160 ppm.[4]

3.2.2 Data Interpretation and Analysis

Due to the lack of symmetry in the substitution pattern, all seven carbon atoms in this compound are chemically unique and should produce seven distinct signals in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-NO₂) | ~150 | The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.[6] |

| C-2 (C-CH₃) | ~140 | This carbon is attached to the methyl group and is also deshielded by the adjacent nitro group. |

| C-4 (C-I) | ~95 | The "heavy atom effect" of iodine causes the directly attached carbon to be shielded, shifting it significantly upfield compared to other substituted carbons. |

| C-3 | ~135 | This carbon is ortho to the nitro group and is expected to be deshielded. |

| C-5 | ~138 | This carbon is between the iodine and the methyl-bearing carbon. Its shift is influenced by multiple substituents. |

| C-6 | ~125 | This carbon is ortho to the methyl group and meta to the nitro group. |

| -CH₃ | ~20 | The methyl carbon appears in the typical aliphatic region. |

Note: These are estimations. Computational methods or comparison with similar known compounds would provide more precise predictions.[7]

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged radical cation known as the molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation provides a molecular fingerprint that can be used to deduce the structure of the original molecule.[8]

Experimental Protocol: EI-MS

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum and low pressure.

-

Ionization: The gaseous molecules pass through a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and key structural information from its fragmentation pattern.

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 263 . This peak is expected to be reasonably intense due to the stability of the aromatic ring.

Major Fragmentation Pathways: The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.

Caption: Key fragmentation pathways for this compound.

Table 4: Expected Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion | Loss from Parent | Comments |

| 263 | [C₇H₆INO₂]⁺• | - | Molecular Ion (M⁺•) |

| 247 | [C₇H₆INO]⁺• | -O | Loss of an oxygen atom from the nitro group. |

| 233 | [C₇H₆IO]⁺• | -NO | Loss of nitric oxide from the molecular ion, a common pathway for nitroaromatics. |

| 217 | [C₇H₆I]⁺• | -NO₂ | Loss of the entire nitro group as a radical. This is often a very prominent peak. |

| 136 | [C₇H₆NO₂]⁺ | -I | Loss of the iodine radical. |

| 90 | [C₆H₄I]⁺ | -CH₃, -NO₂ | Loss of both the methyl and nitro groups. |

| 76 | [C₆H₄]⁺• | -I, -CH₃, -NO₂ | Benzyne radical cation, a common fragment for substituted benzenes. |

The fragmentation pattern, particularly the loss of 46 amu (-NO₂) and 127 amu (-I), provides strong confirmatory evidence for the presence and location of these substituents.[11]

Summary and Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of multiple spectroscopic techniques.

-

IR Spectroscopy definitively confirms the presence of the key nitro functional group through its intense and characteristic asymmetric and symmetric stretching bands.

-

¹H and ¹³C NMR Spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the 1,2,4-substitution pattern on the aromatic ring and the identity of all unique protons and carbons.

-

Mass Spectrometry establishes the correct molecular weight and corroborates the structure through predictable and logical fragmentation pathways, including the characteristic losses of the iodo and nitro substituents.

Together, these analytical techniques provide a comprehensive and self-validating system for the unambiguous identification and quality assessment of this compound, ensuring its suitability for high-stakes applications in research and development.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Chem.libretexts.org. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ScienceDirect. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc.com. (2025). This compound. Retrieved from [Link]

-

YouTube. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. This compound | C7H6INO2 | CID 13406452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:52415-00-6 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopic Assignment of 4-Iodo-2-methyl-1-nitrobenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For drug development professionals and researchers, an unambiguous assignment of NMR signals is critical for confirming molecular identity, assessing purity, and understanding electronic structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-iodo-2-methyl-1-nitrobenzene. We will deconstruct the spectrum by examining the fundamental principles of substituent effects on the benzene ring, offering a robust predictive framework that is then aligned with a detailed experimental protocol. This document serves as a technical resource, blending theoretical principles with practical, field-proven methodologies for acquiring and interpreting high-quality NMR data.

Introduction: The Molecular Architecture

This compound is a polysubstituted aromatic compound featuring a complex interplay of electronic effects. The structural characterization of such molecules is non-trivial due to the nuanced influence of each substituent on the magnetic environment of the constituent nuclei. The molecule possesses three distinct functional groups attached to the benzene ring:

-

A Nitro Group (-NO₂): A potent electron-withdrawing group through both inductive and resonance effects, which significantly deshields nearby nuclei.[1][2][3]

-

A Methyl Group (-CH₃): A weak electron-donating group via hyperconjugation and induction, which imparts a mild shielding effect.

-

An Iodine Atom (-I): An electronegative halogen that withdraws electron density inductively but also introduces a pronounced "heavy-atom effect" on the ipso-carbon's chemical shift.[4]

Understanding how these competing and complementary effects manifest in the NMR spectrum is key to its accurate interpretation.

Figure 1: Molecular structure of this compound with atom numbering.

Predictive Analysis: Deconstructing the ¹H NMR Spectrum

The proton NMR spectrum is governed by chemical shifts (δ) and spin-spin coupling constants (J). For substituted benzenes, the chemical shift of aromatic protons is highly sensitive to the electronic nature of the substituents.[5]

Chemical Shift Predictions

The aromatic region of this compound is expected to display three distinct signals corresponding to H3, H5, and H6. The methyl group will present as a singlet in the aliphatic region.

-

H3: This proton is positioned ortho to the powerfully electron-withdrawing nitro group. This proximity results in significant deshielding, shifting its resonance substantially downfield. In nitrobenzene, the ortho protons are the most deshielded, appearing around 8.25 ppm.[2][3] We predict H3 will be the most downfield aromatic proton.

-

H5: This proton is located ortho to the iodine atom and meta to the nitro and methyl groups. The influence of the meta substituents is less pronounced. The electronegativity of iodine will cause some deshielding, but less intensely than the nitro group.

-

H6: Positioned ortho to the electron-donating methyl group, this proton will experience a shielding effect, causing an upfield shift relative to the other aromatic protons. It is expected to be the most upfield signal in the aromatic region.

-

-CH₃ Protons: While a typical benzylic methyl group appears around 2.3 ppm, the presence of an ortho nitro group will withdraw electron density, deshielding these protons and shifting them further downfield.

Splitting Pattern Analysis

Spin-spin coupling provides through-bond connectivity information. In aromatic systems, coupling constants are characteristic of the proton-proton relationship:

-

Ortho coupling (³J_HH): ~ 7-9 Hz

-

Meta coupling (⁴J_HH): ~ 2-3 Hz

-

Para coupling (⁵J_HH): ~ 0-1 Hz

Based on these principles, we can predict the multiplicity of each aromatic signal:

-

H6: Coupled only to its ortho neighbor H5. It will appear as a doublet (d) with a J value of approximately 8-9 Hz.

-

H5: Coupled to H6 (ortho) and H3 (meta). This will result in a doublet of doublets (dd) with J values of ~8-9 Hz and ~2-3 Hz.

-

H3: Coupled only to H5 via a meta relationship. It will appear as a doublet (d) with a small J value of ~2-3 Hz.

-

-CH₃ Protons: Lacking any adjacent protons, this signal will be a singlet (s).

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | 8.0 - 8.2 | d | ~2-3 | Ortho to -NO₂ (strong deshielding), meta coupling to H5. |

| H5 | 7.5 - 7.7 | dd | ~8-9, ~2-3 | Ortho to -I (deshielding), ortho coupling to H6, meta coupling to H3. |

| H6 | 7.2 - 7.4 | d | ~8-9 | Ortho to -CH₃ (shielding), ortho coupling to H5. |

| -CH₃ | 2.5 - 2.7 | s | N/A | Deshielded by ortho -NO₂ group, no adjacent protons. |

Table 1: Predicted ¹H NMR assignments and spectral parameters for this compound.

Predictive Analysis: Unveiling the ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are primarily influenced by the electron density around the carbon nucleus, though other factors like hybridization and steric effects play a role. For substituted benzenes, substituent-induced chemical shifts (SCS) can be substantial.[6]

-

C1 (ipso-NO₂): The carbon atom directly attached to the nitro group is significantly deshielded due to the strong electron withdrawal. In nitrobenzene, this carbon appears around 148 ppm.[2]

-

C2 (ipso-CH₃): The methyl group causes a moderate downfield shift on the carbon to which it is attached.

-

C3: This carbon is ortho to the nitro group, leading to a deshielding effect. However, in some nitroaromatics, the ortho carbon can be more shielded than the para carbon due to complex orbital interactions.[1][2]

-

C4 (ipso-I): The iodine atom exerts a powerful shielding influence on the ipso-carbon, known as the "heavy atom effect." This is a dominant factor that will shift the C4 resonance significantly upfield, often below the signal for benzene (128.5 ppm).[4] This is expected to be the most shielded aromatic carbon.

-

C5: Positioned ortho to the iodine and meta to the nitro group, its chemical shift will be a composite of these effects.

-

C6: This carbon is para to the nitro group and ortho to the methyl group. The deshielding effect from the para -NO₂ group is typically strong and will likely be the dominant influence.[2]

-

-CH₃ Carbon: The methyl carbon will appear in the typical upfield aliphatic region.

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Rationale |

| C1 | 148 - 152 | ipso to -NO₂ (strong deshielding). |

| C6 | 135 - 140 | para to -NO₂ (deshielding). |

| C2 | 133 - 137 | ipso to -CH₃ (moderate deshielding). |

| C3 | 128 - 132 | ortho to -NO₂. |

| C5 | 124 - 128 | ortho to -I. |

| C4 | 90 - 95 | ipso to -I (strong "heavy atom" shielding effect). |

| -CH₃ | 20 - 22 | Standard aliphatic methyl carbon. |

Table 2: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-fidelity NMR data is paramount. The following protocol outlines a robust methodology for the analysis of this compound.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its high solubility for a wide range of organic molecules and its relatively clean spectral window.[7] Its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm serve as convenient internal references.[8]

-

Concentration: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ directly in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

Instrument Parameters for a 400 MHz Spectrometer

The trustworthiness of NMR data relies on appropriate acquisition parameters. The goal is to achieve adequate signal-to-noise (S/N) and resolution in a reasonable timeframe.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Pulse Angle: 30 degrees. This allows for faster pulsing and a shorter relaxation delay without saturating the signals.

-

Acquisition Time (AQ): 3-4 seconds. This duration ensures sufficient data points across each peak for good resolution.[9]

-

Relaxation Delay (D1): 2 seconds. A delay of 1.5-2 seconds is generally adequate for most protons in small molecules to relax, ensuring quantitative integrations.[9]

-

Number of Scans (NS): 8 to 16 scans. This is typically enough to achieve excellent S/N for a sample of this concentration.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbons.

-

Pulse Angle: 30 degrees.

-

Acquisition Time (AQ): ~1 second.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 to 2048 scans. Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans is required to achieve adequate S/N.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve S/N, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the residual CDCl₃ solvent peak to 7.26 ppm for ¹H and the CDCl₃ triplet to 77.16 ppm for ¹³C.

-

Analysis: Pick peaks and, for the ¹H spectrum, perform integration to confirm the relative number of protons for each signal. Compare the experimental chemical shifts, multiplicities, and integrals to the predicted values for final assignment.

Conclusion

This guide provides a comprehensive framework for the complete ¹H and ¹³C NMR assignment of this compound. By systematically applying the principles of substituent electronic effects, a predictive assignment can be confidently proposed. This theoretical analysis, when coupled with the detailed, self-validating experimental protocol provided, equips researchers and scientists with the necessary tools to perform an authoritative structural elucidation. This integrated approach of prediction and rigorous experimentation ensures the highest level of scientific integrity in the characterization of complex organic molecules.

References

-

PCCP, R. V. V. L. C. D. C. F. T. J. A. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]. (Accessed: January 11, 2026)

-

Bagno, A., Saielli, G. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. National Institutes of Health. Available at: [Link]. (Accessed: January 11, 2026)

-

Amass, A.J. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ResearchGate. Available at: [Link]. (Accessed: January 11, 2026)

-

Spiesecke, H., Schneider, W.G. Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes*. aip.scitation.org. Available at: [Link]. (Accessed: January 11, 2026)

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]. (Accessed: January 11, 2026)

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]. (Accessed: January 11, 2026)

-

Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? ResearchGate. Available at: [Link]. (Accessed: January 11, 2026)

-

PubMed. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? PubMed. Available at: [Link]. (Accessed: January 11, 2026)

-

Viesser, R.V., Ducati, L.C., Tormena, C.F., Autschbach, J. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]. (Accessed: January 11, 2026)

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available at: [Link]. (Accessed: January 11, 2026)

-

Golotvin, S., et al. Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. Available at: [Link]. (Accessed: January 11, 2026)

-

ChemistryViews. Substituent Effects on Benzene Rings. ChemistryViews. Available at: [Link]. (Accessed: January 11, 2026)

-

Royal Society of Chemistry. A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. Available at: [Link]. (Accessed: January 11, 2026)

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. Available at: [Link]. (Accessed: January 11, 2026)

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]. (Accessed: January 11, 2026)

-

University of Missouri. Optimized Default 1H Parameters. University of Missouri Chemistry Department. Available at: [Link]. (Accessed: January 11, 2026)

-

Anuchems.com. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchem. Available at: [Link]. (Accessed: January 11, 2026)

-

National Institutes of Health. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. National Institutes of Health. Available at: [Link]. (Accessed: January 11, 2026)

-

YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. YouTube. Available at: [Link]. (Accessed: January 11, 2026)

-

CASPRE. 13 C NMR Predictor. CASPRE. Available at: [Link]. (Accessed: January 11, 2026)

-

YouTube. How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Available at: [Link]. (Accessed: January 11, 2026)

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]. (Accessed: January 11, 2026)

-

YouTube. Part 5: NMR - Solvents used in 1H NMR Spectroscopy. YouTube. Available at: [Link]. (Accessed: January 11, 2026)

-

National Institutes of Health. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. Available at: [Link]. (Accessed: January 11, 2026)

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]. (Accessed: January 11, 2026)

-

SpectraBase. Nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]. (Accessed: January 11, 2026)

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). HMDB. Available at: [Link]. (Accessed: January 11, 2026)

-

NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]. (Accessed: January 11, 2026)

-

University of Manitoba. Notes on NMR Solvents. University of Manitoba. Available at: [Link]. (Accessed: January 11, 2026)

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]. (Accessed: January 11, 2026)

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]. (Accessed: January 11, 2026)

-

YouTube. How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]. (Accessed: January 11, 2026)

Sources

- 1. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. tandfonline.com [tandfonline.com]

- 7. youtube.com [youtube.com]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Iodo-2-methyl-1-nitrobenzene

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 4-iodo-2-methyl-1-nitrobenzene. As a molecule incorporating an aromatic ring, a nitro group, a methyl substituent, and a halogen, its fragmentation pattern is governed by a series of competing and sequential reactions. This document elucidates the primary fragmentation mechanisms, including the characteristic losses of the nitro group (NO₂•), the iodine radical (I•), and fragmentation driven by the "ortho effect" between the adjacent methyl and nitro substituents. Secondary fragmentation events and the interpretation of the resulting mass spectrum are discussed in detail, supported by mechanistic diagrams and a summary of key fragment ions. The insights provided herein are critical for researchers in analytical chemistry, forensics, and drug development for the unambiguous identification and structural characterization of this and related nitroaromatic compounds.

Introduction to EI-MS and the Analyte

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of unknown compounds. In EI-MS, vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M•⁺).[1] This molecular ion is energetically unstable and undergoes a series of predictable fragmentation reactions, breaking into smaller charged fragments and neutral radicals.[1] The mass-to-charge ratio (m/z) of these charged fragments is measured, generating a unique mass spectrum that serves as a molecular fingerprint.

The analyte of interest, this compound (C₇H₆INO₂), is a substituted nitroaromatic compound. Its structure presents several potential sites for fragmentation, making its mass spectrum rich with structural information. The analysis of its fragmentation pattern relies on understanding the relative stabilities of the potential fragment ions and the mechanistic pathways that lead to their formation.

Analyte Profile:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆INO₂[2]

-

Molecular Weight (Monoisotopic): 262.94433 Da[2]

-

Structure:

The Molecular Ion (M•⁺) Peak

Upon electron ionization, the this compound molecule loses an electron to form the molecular ion.

M + e⁻ → [C₇H₆INO₂]•⁺ + 2e⁻

The molecular ion peak will be observed at m/z 263 (nominal mass) or more precisely at m/z 262.94 . Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic patterns seen with chlorine or bromine will be absent. The intensity of the molecular ion peak is dependent on its stability; for many nitroaromatic compounds, this peak is clearly observable, though often not the base peak due to facile fragmentation pathways.[3]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the formation of the most stable products (ions and neutral radicals). For this compound, several competing primary fragmentation routes are anticipated.

Pathway A: α-Cleavage and Loss of the Nitro Group (NO₂•)

A dominant fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a neutral nitrogen dioxide radical (NO₂•, mass 46 u).[4][5]

[C₇H₆INO₂]•⁺ → [C₇H₆I]⁺ + NO₂•

This reaction produces the iodotoluene cation at m/z 217 . This ion is relatively stable due to the charge being delocalized across the aromatic system. The loss of a radical species like NO₂• from a radical cation is a common and energetically favorable process in mass spectrometry.[5]

Pathway B: Loss of the Iodine Radical (I•)

The carbon-iodine bond is the weakest covalent bond in the molecule, making the loss of an iodine radical (I•, mass 127 u) a highly probable fragmentation event.

[C₇H₆INO₂]•⁺ → [C₇H₆NO₂]⁺ + I•

This pathway generates the 2-methyl-1-nitrobenzene cation (o-nitrotoluene cation) at m/z 136 . The resulting fragment ion will then undergo further fragmentation characteristic of nitrotoluene isomers.[6][7]

Pathway C: The "Ortho Effect" - Loss of a Hydroxyl Radical (OH•)

The proximity of the methyl group to the nitro group facilitates a characteristic rearrangement known as the "ortho effect".[6][8] This involves an intramolecular hydrogen transfer from the methyl group to an oxygen atom of the nitro group via a six-membered transition state. This is followed by the elimination of a hydroxyl radical (OH•, mass 17 u).

[C₇H₆INO₂]•⁺ → [C₇H₅INO]⁺ + OH•

This pathway is specific to ortho-substituted nitrotoluenes and results in a prominent fragment ion at m/z 246 . The observation of this peak is a strong indicator of the 2-methyl-1-nitro substitution pattern. This intramolecular reaction is often favored in the ionic state.[8]

Pathway D: Nitro-Nitrite Rearrangement and Loss of Nitric Oxide (NO•)

Another well-documented pathway for nitroaromatics involves the rearrangement of the nitro group (-NO₂) to a nitrite group (-ONO) prior to fragmentation.[9] Following this isomerization, the molecular ion can lose a neutral nitric oxide radical (NO•, mass 30 u).

[C₇H₆INO₂]•⁺ → [C₇H₆I-ONO]•⁺ → [C₇H₆IO]⁺ + NO•